molecular formula C19H21N5O2 B563617 Pirenzepine-d8 CAS No. 1189944-02-2

Pirenzepine-d8

Cat. No.: B563617
CAS No.: 1189944-02-2
M. Wt: 359.459
InChI Key: RMHMFHUVIITRHF-PMCMNDOISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pirenzepine-d8 is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into the molecular structure of Pirenzepine. The synthesis involves the substitution of hydrogen atoms with deuterium atoms in specific positions of the Pirenzepine molecule . The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Pirenzepine-d8 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Pirenzepine-d8 is widely used in scientific research due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. Some of its applications include:

Mechanism of Action

Pirenzepine-d8 exerts its effects by binding to the muscarinic acetylcholine receptor subtype M1. This binding inhibits the receptor’s activity, leading to a decrease in gastric acid secretion and muscle spasms. The muscarinic acetylcholine receptor mediates various cellular responses, including the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .

Comparison with Similar Compounds

Pirenzepine-d8 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies, making it a valuable tool in scientific research .

Properties

IUPAC Name

11-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24/h2-8H,9-13H2,1H3,(H,21,26)/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHMFHUVIITRHF-PMCMNDOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676114
Record name 11-{[4-Methyl(~2~H_8_)piperazin-1-yl]acetyl}-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189944-02-2
Record name 11-{[4-Methyl(~2~H_8_)piperazin-1-yl]acetyl}-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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